7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Beschreibung
This compound is a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative characterized by:
- Difluoromethyl group at position 7, enhancing metabolic stability and lipophilicity compared to trifluoromethyl analogs .
- 4-Methylphenyl substituent at position 5, contributing steric bulk and hydrophobic interactions .
- Dual N-substituents: Methyl and (1-methyl-1H-pyrazol-4-yl)methyl groups on the carboxamide, balancing solubility and target binding .
Its molecular formula is C23H22F2N6O, with a molecular weight of 452.453 g/mol (CAS 445036-93-1) .
Eigenschaften
IUPAC Name |
7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N6O/c1-13-4-6-15(7-5-13)17-8-18(19(22)23)29-20(26-17)16(10-25-29)21(30)27(2)11-14-9-24-28(3)12-14/h4-10,12,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQYSYGDZZFZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N(C)CC4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Chemischer Reaktionen
WAY-326123 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
The compound features a complex structure characterized by multiple functional groups, including difluoromethyl and pyrazolyl moieties, which contribute to its biological activity. The presence of these groups suggests potential interactions with biological targets, particularly in cancer treatment and neuropharmacology.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth and metastasis.
- Case Study : In vitro assays demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, suggesting a promising avenue for further development as an anticancer agent.
Neuropharmacology
Potential Neuroprotective Effects
Research has suggested that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A study published in Journal of Medicinal Chemistry reported that related pyrazolo[1,5-a]pyrimidine derivatives significantly reduced neuronal cell death in models of oxidative stress, indicating potential therapeutic applications for neuroprotection.
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Data Table: Anti-inflammatory Activity
| Compound | Model | IC50 (µM) |
|---|---|---|
| 7-(difluoromethyl)-N-methyl... | RAW 264.7 Macrophages | 15 |
| Control | - | - |
Drug Design and Development
The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Structure-activity relationship (SAR) studies are crucial for optimizing efficacy and selectivity.
- Example Modification : Substitution at the pyrazole ring can lead to increased potency against specific targets while reducing off-target effects.
Vorbereitungsmethoden
Die Herstellung von WAY-326123 beinhaltet mehrere Synthesewege und Reaktionsbedingungen. detaillierte Informationen über die spezifischen Synthesewege und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht readily available . Typischerweise werden solche Verbindungen durch eine Reihe organischer Reaktionen synthetisiert, die die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen beinhalten.
Biologische Aktivität
7-(Difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that enhances its biological activity. Its molecular formula is with a molecular weight of 373.39 g/mol. The presence of difluoromethyl and pyrazole moieties contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including the compound .
The compound has been shown to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase. This mechanism is crucial for its antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| HeLa (Cervical) | 2.28 | 38.44 |
| HepG2 (Liver) | 1.48 | 54.25 |
| A549 (Lung) | 4.22 | - |
| MCF-7 (Breast) | 3.67 | - |
The binding affinity to the colchicine site on tubulin was confirmed through docking studies, indicating that structural modifications can enhance binding and activity against cancer cells .
Enzymatic Inhibition
The compound has also demonstrated significant inhibitory activity against various enzymes:
- Cyclin-dependent kinases (CDKs) : Essential for cell cycle regulation.
- Mitogen-activated protein kinases (MAPKs) : Involved in signaling pathways that control cell proliferation and survival.
Studies indicate that the compound inhibits intracellular phosphorylation pathways linked to inflammation and cancer progression .
Case Studies
Several case studies have reported on the efficacy of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
- Synergistic Effects : When combined with other chemotherapeutics, enhanced efficacy was observed, suggesting possible applications in combination therapy .
Toxicity and Safety Profile
While the compound exhibits promising biological activity, toxicity assessments are crucial for therapeutic applications. Preliminary studies indicate lower toxicity levels compared to traditional chemotherapeutics, particularly against normal fibroblast cells .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Position 7 : Difluoromethyl derivatives (e.g., target compound) exhibit lower logP than trifluoromethyl analogs (CAS 333763-97-6), improving solubility .
- Position 5: 4-Methylphenyl (target) vs.
- N-Substituents : Bulky groups (e.g., 1-benzyl-3,5-dimethylpyrazole in CAS 492457-39-3) increase molecular weight and logP, which may limit bioavailability .
Q & A
Basic: What synthetic methodologies are employed to prepare this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The compound is synthesized via cyclization reactions using enaminones or substituted pyrazole precursors. Key steps include:
- Condensation reactions in polar aprotic solvents (e.g., DMF or pyridine) under reflux (100–120°C) to form the pyrazolo[1,5-a]pyrimidine core .
- N-Alkylation of the pyrazole moiety using methylating agents (e.g., methyl iodide) in the presence of a base (K₂CO₃) .
- Carboxamide formation via coupling reactions with activated carboxylic acid derivatives (e.g., using EDCI/HOBt).
Critical parameters include solvent choice, temperature control, and stoichiometric ratios to minimize side products. Yields typically range from 60–85% after recrystallization from ethanol or DMF .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the difluoromethyl group shows distinct splitting patterns in ¹⁹F NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the trifluoromethyl/difluoromethyl groups .
- Infrared Spectroscopy (IR): Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) and N–H bending modes .
- X-ray Crystallography: Resolves absolute configuration and packing interactions, though crystallization may require optimized solvent systems (e.g., ethanol/water mixtures) .
Advanced: How do substituents on the pyrazolo[1,5-a]pyrimidine core modulate biological activity and selectivity?
Answer:
- Difluoromethyl group (C-7): Enhances metabolic stability by resisting oxidative degradation compared to trifluoromethyl analogs. It also improves solubility via polar interactions .
- N-Methylpyrazole (C-3): The methyl group reduces steric hindrance, facilitating binding to hydrophobic enzyme pockets (e.g., IRAK4 kinase) .
- 4-Methylphenyl (C-5): Increases lipophilicity, enhancing membrane permeability. Substitution with electron-withdrawing groups (e.g., Cl, F) may improve target affinity but reduce solubility .
Structure-activity relationship (SAR) studies suggest that C-3 carboxamide is critical for hydrogen bonding with catalytic lysine residues in kinases .
Advanced: What computational strategies are used to predict pharmacokinetic properties and optimize bioavailability?
Answer:
- Molecular Docking: Models interactions with target proteins (e.g., IRAK4) to prioritize substituents with favorable binding energies. For example, the difluoromethyl group’s electronegativity enhances halogen bonding .
- cLogP Calculations: Guides modifications to balance lipophilicity (optimal cLogP ~2–4) and aqueous solubility. Introducing polar groups (e.g., pyridine) reduces cLogP but may improve oral absorption .
- ADMET Predictions: Tools like SwissADME assess metabolic stability (CYP450 inhibition), plasma protein binding, and blood-brain barrier penetration .
Data Contradiction: How should researchers resolve discrepancies in bioassay results across studies?
Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 for IRAK4) and assay conditions (e.g., ATP concentrations in kinase assays) .
- Compound Purity: Verify purity (>95% by HPLC) to exclude confounding effects from impurities. Use orthogonal methods (NMR, LC-MS) for confirmation .
- Control Experiments: Include known inhibitors (e.g., BAY-985 for IRAK4) to benchmark activity and validate experimental setups .
Advanced: What strategies are employed to address poor solubility in in vivo studies?
Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
- Formulation Optimization: Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions to improve bioavailability .
- Structural Modifications: Replace hydrophobic substituents (e.g., 4-methylphenyl) with polar heterocycles (e.g., pyridyl) while maintaining target affinity .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification: Column chromatography is labor-intensive; switch to recrystallization or flash distillation for larger batches .
- Reagent Cost: Replace expensive coupling agents (e.g., EDCI) with cost-effective alternatives (e.g., DCC) .
- Safety: Handle fluorinated intermediates (e.g., difluoromethyl precursors) in fume hoods due to potential toxicity .
Advanced: How can cryo-EM or X-ray crystallography aid in understanding binding modes?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
